C5H6Br3N-2
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Overview
Description
The compound with the molecular formula C5H6Br3N-2 Pyridinium tribromide . It is a red-orange to brown crystalline solid that is primarily used as a brominating agent in organic synthesis. Pyridinium tribromide is known for its stability and effectiveness in bromination reactions, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium tribromide is typically synthesized by reacting pyridine with hydrogen bromide and bromine. The reaction is carried out in water at low temperatures (around 0°C) to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of pyridinium tribromide involves the same basic reaction but on a larger scale. The process includes careful control of reaction conditions to maximize yield and purity. The product is then purified by recrystallization from glacial acetic acid to obtain orange-red crystals .
Chemical Reactions Analysis
Types of Reactions: Pyridinium tribromide primarily undergoes bromination reactions. It is used as a brominating reagent in the α-bromination and α-thiocyanation of ketones, phenols, unsaturated and aromatic ethers .
Common Reagents and Conditions:
Bromination: Pyridinium tribromide is used in the presence of solvents like methanol. .
Thiocyanation: In thiocyanation reactions, pyridinium tribromide is used along with thiocyanate salts under similar mild conditions
Major Products: The major products formed from these reactions include brominated and thiocyanated derivatives of the starting materials. These products are valuable intermediates in the synthesis of various organic compounds .
Scientific Research Applications
Pyridinium tribromide has a wide range of applications in scientific research:
Chemistry: It is extensively used as a brominating agent in organic synthesis. .
Biology: Pyridinium tribromide is used in the synthesis of β-adrenergic blocking agents, which are important in the treatment of heart failure
Medicine: The compound is used in the preparation of various pharmaceutical intermediates, contributing to the development of new drugs
Industry: Pyridinium tribromide is used as an analytical reagent and in the production of fine chemicals
Mechanism of Action
The mechanism by which pyridinium tribromide exerts its effects involves the release of bromine molecules. When used as a brominating agent, it liberates one mole of bromine (Br2), which then participates in the bromination reaction. The bromine atoms add to the double bonds or aromatic rings of the substrate, resulting in the formation of brominated products .
Comparison with Similar Compounds
- Pyridine hydrobromide perbromide
- Pyridinium bromide perbromide
- Pyridine hydrobromide
Comparison: Pyridinium tribromide is unique in its high selectivity and mild reaction conditions compared to other brominating agents. It is more convenient to handle and measure than elemental bromine, making it a preferred choice in small-scale brominations .
Properties
Molecular Formula |
C5H6Br3N-2 |
---|---|
Molecular Weight |
319.82 g/mol |
IUPAC Name |
pyridin-1-ium;tribromide |
InChI |
InChI=1S/C5H5N.3BrH/c1-2-4-6-5-3-1;;;/h1-5H;3*1H/p-2 |
InChI Key |
ZPATUOFYXSBHMN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[NH+]C=C1.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
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